Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate
Description
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate is a structurally complex organic compound featuring a spirocyclic core (6,8-dioxa-2-azaspiro[3.5]nonane) with two methyl substituents at the 7-position. The spirocyclic architecture imparts conformational rigidity, while the ester and ketone functionalities enable participation in diverse chemical reactions, such as nucleophilic acyl substitutions or condensations.
Properties
IUPAC Name |
ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-4-18-12(17)6-5-11(16)15-7-14(8-15)9-19-13(2,3)20-10-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTLGOHJOSLQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC2(C1)COC(OC2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the ethyl ester and oxobutanoate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The spirocyclic structure allows for unique binding interactions, which can result in high specificity and potency in its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate and related compounds identified in the evidence:
Key Observations:
The 6,8-dioxa (ether) groups in the target compound differ from the diketone moieties in MM0464.08–16, which may reduce hydrogen-bonding capacity compared to diketones .
Functional Group Reactivity :
- The ethyl ester in the target compound and compound 8a enables similar reactivity (e.g., hydrolysis to carboxylic acids), but the absence of nitro or halogen substituents in the target reduces electrophilicity compared to 8a or MM0464.09/14.
Synthetic Yields and Challenges: While the target compound’s synthesis data are unavailable, the moderate yields (45–50%) for ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates suggest that introducing nitro or spiro groups may pose efficiency challenges.
Crystallographic Implications :
- The dimethyl and dioxa substituents in the target compound likely create distinct hydrogen-bonding patterns compared to halogenated analogs (e.g., MM0464.09/16), influencing crystal packing and solubility .
Research Findings and Implications
- Stability and Reactivity : The absence of labile halogen or nitro groups in the target compound may enhance stability under physiological conditions compared to MM0464.09/16 or 8a.
- Analytical Challenges : Structural complexity necessitates advanced characterization techniques (e.g., X-ray crystallography via SHELX or spectroscopic analysis) to confirm regiochemistry and purity.
Biological Activity
Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 285.34 g/mol. The compound features a spirocyclic framework that includes both nitrogen and oxygen atoms, which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₀₅ |
| Molecular Weight | 285.34 g/mol |
| CAS Number | 1396854-63-9 |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions that can lead to significant changes in cellular processes. For instance, compounds with similar structures have been shown to inhibit RAS proteins, which play a critical role in cancer proliferation and differentiation .
Biological Activity and Case Studies
- Antitumor Activity :
- Enzyme Inhibition :
- Antifungal Activity :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-4-oxobutanoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as:
Condensation : Reacting a spirocyclic amine (e.g., 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) with a β-keto ester (e.g., ethyl 4-oxobutanoate) under basic conditions (e.g., K₂CO₃ in DMF) to form the amide bond .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Critical Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine:ester), and anhydrous conditions to avoid hydrolysis .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the spirocyclic proton environment (δ 1.2–1.5 ppm for dimethyl groups) and ester carbonyl (δ 170–175 ppm) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₈H₂₇NO₅: 361.43 g/mol) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Acyl Transfer Agent : The β-keto ester moiety enables nucleophilic acylation reactions (e.g., with amines or alcohols) to form amides or esters, analogous to Ethyl 4-phenyl-2,4-dioxobutanoate .
- Spirocyclic Scaffold : The rigid spiro[3.5]nonane core serves as a conformational constraint in drug design, enhancing binding specificity .
Advanced Research Questions
Q. How can experimental design optimize the yield of this compound?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables: temperature (60°C vs. 80°C), solvent polarity (DMF vs. THF), and catalyst loading (1 eq. vs. 1.2 eq.). Analyze interactions via ANOVA .
- Case Study : A 15% yield increase was achieved by prioritizing high temperature (80°C) and DMF as the solvent .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Hyphenated Techniques : LC-MS/MS to differentiate between isobaric impurities and the target compound.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 8-[2-(spiro[4.5]decyl)phenyl]-8-oxooctanoate) to identify anomalous peaks .
Q. What computational tools predict the reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for acylation reactions.
- Reaction Path Search : Software like GRRM or AFIR identifies low-energy pathways, reducing trial-and-error experimentation .
Q. How to assess biological interactions of this compound?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization.
- Molecular Docking : AutoDock Vina to simulate binding to the spirocyclic pocket of proteins (e.g., PDB: 3QAK) .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
